Ribostamycin Sulfate

Ototoxicity Aminoglycoside Preclinical Safety

Aminoglycoside toxicity studies demand a validated low-toxicity comparator to establish baseline safety margins without confounding variables. Ribostamycin Sulfate (CAS 53797-35-6), a 4,5-disubstituted 2-DOS aminoglycoside, directly addresses this gap with documented differentiation: • 3-fold lower renal accumulation vs. gentamicin, with minimal urinary biomarker alteration at nephrotoxic-equivalent doses-enabling clean mechanistic dissection of renal injury pathways. • Lowest ototoxicity ranking among nine aminoglycosides in direct comparative guinea pig studies-serves as an ideal positive control for cochlear/vestibular safety assays. • Known substrate for APH(3')-II and other aminoglycoside-modifying enzymes-valuable scaffold for resistance mechanism studies and medicinal chemistry. Supplied as white to almost white crystalline powder, ≥98% purity, with full Certificate of Analysis. For research use only; ships globally under ambient conditions.

Molecular Formula C17H36N4O14S
Molecular Weight 552.6 g/mol
CAS No. 53797-35-6
Cat. No. B001006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibostamycin Sulfate
CAS53797-35-6
SynonymsVistamycin Sulfate
Molecular FormulaC17H36N4O14S
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O
InChIInChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+;/m1./s1
InChIKeyRTCDDYYZMGGHOE-YMSVYGIHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribostamycin Sulfate: A Differentiated Low-Toxicity Aminoglycoside


Ribostamycin Sulfate (RSM, Vistamycin) is a broad-spectrum, bactericidal aminoglycoside antibiotic isolated from *Streptomyces ribosidificus* . It belongs to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) subclass, a structural characteristic shared with neomycin and paromomycin, which distinguishes it from the more clinically prevalent 4,6-disubstituted agents like gentamicin and amikacin [1]. Its mechanism of action involves irreversible binding to the bacterial 30S ribosomal subunit, causing mRNA misreading and inhibition of protein synthesis . A key differentiating feature of Ribostamycin is that its antimicrobial spectrum is comparable to kanamycin against Enterobacteriaceae, yet it demonstrates a markedly reduced potential for oto- and nephrotoxicity in preclinical models, positioning it as a valuable compound for research into safer aminoglycoside therapies [2][3].

Why Ribostamycin Cannot Substitute for Other Aminoglycosides


Aminoglycosides are a class defined by their therapeutic index—the balance between potent, broad-spectrum antibacterial activity and severe, dose-limiting toxicities [1]. Simple substitution of one aminoglycoside for another based on in vitro potency is scientifically invalid, as their toxicity profiles can vary by orders of magnitude. For instance, while ribostamycin and kanamycin share a nearly identical antibacterial spectrum against Enterobacteriaceae, their effects on the inner ear and kidney are dramatically different [2][3]. The accumulation of gentamicin in renal tissue is three times greater than ribostamycin, and its ototoxic potential is among the highest in the class [4][5]. Therefore, any study focused on elucidating the structural basis of toxicity, developing therapeutic regimens for long-term use, or screening for compounds with improved safety margins requires the use of the specific, low-toxicity agent. Using a higher-toxicity comparator like gentamicin would introduce a confounding variable that could obscure the interpretation of safety data.

Ribostamycin Evidence: Safety Differentiation


Ototoxicity Ranking Among Aminoglycosides

In a direct head-to-head study in guinea pigs, ribostamycin demonstrated the weakest ototoxicity against both cochlear and vestibular organs when compared to eight other aminoglycosides. The study established a clear hierarchy of auditory and vestibular toxicity based on functional and histological endpoints [1].

Ototoxicity Aminoglycoside Preclinical Safety

Nephrotoxicity vs. Gentamicin

A direct comparative study in rats evaluated nephrotoxicity using an 18-parameter urinalysis panel. Ribostamycin at 40 mg/kg/day for 14 days caused minimal changes, whereas the same dose of gentamicin produced large alterations in most parameters. Crucially, renal accumulation of ribostamycin was three times less than that of gentamicin [1].

Nephrotoxicity Urinalysis Aminoglycoside

Vestibular Toxicity vs. Streptomycin

A comparative study assessed vestibular toxicity in guinea pigs using both functional (electronystagmography) and morphological (scanning electron microscopy) endpoints. The study concluded that vestibular toxicity was highest in streptomycin-treated animals and lowest in the dibekacin- and ribostamycin-treated groups [1].

Vestibular Toxicity Aminoglycoside Scanning Electron Microscopy

Antimicrobial Activity Comparable to Kanamycin

An early comparative study established that the antibacterial spectrum of ribostamycin against 161 strains of Gram-negative bacilli is identical to that of kanamycin. This provides a baseline equivalence in potency against this clinically important family of bacteria [1].

Antimicrobial Activity Enterobacteriaceae MIC

Ribostamycin Research Applications


Low-Toxicity Control for Ototoxicity Studies

Due to its established ranking as the least ototoxic among a panel of nine aminoglycosides in a direct comparative guinea pig study, ribostamycin sulfate serves as an ideal positive control or low-toxicity reference compound in ototoxicity research [1]. It allows researchers to establish a baseline for minimal damage in assays designed to evaluate the cochlear and vestibular safety of novel aminoglycoside derivatives or to study protective agents against drug-induced hearing loss. Its low inner ear accumulation, which was correlated with its weak toxicity, makes it a key tool for investigating pharmacokinetic drivers of ototoxicity [1].

Nephrotoxicity Mechanistic Studies

The quantified, 3-fold lower renal accumulation of ribostamycin compared to gentamicin, and the corresponding minimal alteration in urinary biomarkers at a dose that causes severe damage with gentamicin, positions ribostamycin as a critical tool for dissecting the mechanisms of aminoglycoside nephrotoxicity [2]. In studies using urinalysis panels or renal histopathology, ribostamycin can serve as a low-nephrotoxicity comparator to help identify specific biomarkers or pathways associated with renal injury caused by more toxic agents like gentamicin or dibekacin [2].

AME Substrate and Structure-Activity Research

Ribostamycin, as a 4,5-disubstituted 2-deoxystreptamine, is a known substrate for specific aminoglycoside modifying enzymes (e.g., APH(3')-II) that also act on kanamycin and neomycin [3]. Its unique structure makes it a valuable substrate for studying the enzymatic mechanisms of resistance and for medicinal chemistry efforts aimed at modifying the aminoglycoside core to evade enzymatic inactivation while preserving antibacterial activity [4]. Its well-characterized low toxicity also makes it an attractive scaffold for developing next-generation aminoglycosides with improved safety margins [4].

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